1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both oxadiazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . This reaction forms the oxadiazole ring, which is then further reacted with appropriate reagents to form the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as energetic materials
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound featuring oxadiazole rings, known for its energetic properties.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A multicyclic oxadiazole with high thermal stability and density.
Uniqueness
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N6O |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C6H8N6O/c1-4-5(10-13-9-4)2-12-3-6(7)8-11-12/h3H,2,7H2,1H3 |
InChI Key |
MTIUVRKPRRSQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2C=C(N=N2)N |
Origin of Product |
United States |
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